Home > Products > Screening Compounds P94851 > 8-(n-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins
8-(n-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins -

8-(n-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins

Catalog Number: EVT-8043380
CAS Number:
Molecular Formula: C43H58N4O12
Molecular Weight: 822.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rifampin is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of tuberculosis (TB). Rifampin is also FDA-approved to treat people who carry Neisseria meningitidis bacteria but have no symptoms of disease.
TB can be an opportunistic infection (OI) of HIV.

Rifampin (also referred to as rifampicin) is a macrocyclic antibiotic with major activity against mycobacteria, commonly used in combination with other agents as therapy of tuberculosis. Rifampin is associated with transient and asymptomatic elevations in serum aminotransferase and bilirubin levels and is a well known cause of clinically apparent, acute liver disease that can be severe and even fatal.
Rifampin is a semisynthetic derivative of rifamycin with broad antibacterial activity. Rifampin inhibits DNA-dependent RNA polymerase in susceptible bacteria and is often used in combination with other antibiotics for various infections including tuberculosis.
A semisynthetic antibiotic produced from Streptomyces mediterranei. It has a broad antibacterial spectrum, including activity against several forms of Mycobacterium. In susceptible organisms it inhibits DNA-dependent RNA polymerase activity by forming a stable complex with the enzyme. It thus suppresses the initiation of RNA synthesis. Rifampin is bactericidal, and acts on both intracellular and extracellular organisms. (From Gilman et al., Goodman and Gilman's The Pharmacological Basis of Therapeutics, 9th ed, p1160)
Classification

The compound belongs to the rifamycin class of antibiotics, characterized by their ability to inhibit bacterial RNA synthesis. Rifamycins are typically classified based on their structural modifications and pharmacological properties. The specific compound in question has been modified to include a 4-methyl-1-piperazinyl group, which enhances its pharmacological profile.

Synthesis Analysis

The synthesis of 8-(n-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins generally involves several key steps:

  1. Starting Material: The synthesis begins with rifampicin, a naturally occurring rifamycin antibiotic.
  2. Formation of the Formidoyl Group: A formidoyl group is introduced through a reaction involving formamide and an appropriate activating agent. This step often requires controlled conditions to ensure the stability of the intermediate products.
  3. Piperazine Substitution: The introduction of the 4-methyl-1-piperazinyl moiety is achieved via nucleophilic substitution reactions. This may involve the use of coupling agents or catalysts to facilitate the reaction under mild conditions.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from unreacted starting materials and by-products.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of 8-(n-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins can be described as follows:

  • Molecular Formula: C₄₃H₅₈N₄O₁₂
  • Molecular Weight: Approximately 758.96 g/mol
  • Structure: The compound features a complex bicyclic structure characteristic of rifamycins, with distinct functional groups including a piperazine ring and a formidoyl substituent.

Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms and confirm the identity of the synthesized compound.

Chemical Reactions Analysis

8-(n-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins participate in various chemical reactions typical for rifamycins:

  1. Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the release of active forms.
  2. Redox Reactions: The presence of functional groups allows for potential redox reactions that could alter its antibacterial efficacy.
  3. Complexation: The compound may form complexes with metal ions, which could influence its biological activity.

These reactions are influenced by factors such as pH, temperature, and solvent polarity.

Mechanism of Action

The mechanism of action for 8-(n-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins primarily involves inhibition of bacterial RNA polymerase. This inhibition prevents transcription, ultimately leading to cell death in susceptible bacteria:

  • Binding Site: The compound binds to the β-subunit of bacterial RNA polymerase, obstructing its function.
  • Effect on Bacterial Growth: By inhibiting RNA synthesis, these compounds effectively halt protein synthesis and bacterial replication.
  • Resistance Mechanisms: Some bacteria may develop resistance through mutations in RNA polymerase or increased efflux mechanisms.
Physical and Chemical Properties Analysis

The physical and chemical properties of 8-(n-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins include:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under acidic conditions but sensitive to hydrolysis under alkaline conditions.
  • Melting Point: Specific melting point data should be obtained experimentally, typically falling within a defined range for rifamycins.

These properties affect formulation strategies for pharmaceutical applications.

Applications

The primary applications of 8-(n-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins include:

  1. Antibacterial Therapy: Used in treating infections caused by resistant strains of bacteria, particularly Mycobacterium tuberculosis.
  2. Research Applications: Investigated for their potential use in combination therapies to enhance efficacy against multidrug-resistant bacterial strains.
  3. Pharmaceutical Development: Studied for formulation into various delivery systems aimed at improving bioavailability and patient compliance.
Introduction to 8-(N-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins

8-(N-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins represents the precise chemical designation for the antibiotic universally known as rifampicin or rifampin. This semisynthetic compound belongs to the ansamycin class of macrocyclic antibiotics derived from rifamycin B, produced by the actinobacterium Amycolatopsis rifamycinica (previously Streptomyces mediterranei). Its discovery in the late 1950s marked a transformative advancement in antimycobacterial chemotherapy, particularly for tuberculosis and leprosy. The strategic incorporation of the 4-methylpiperazinyliminomethyl moiety at the C3/C8 position of the rifamycin SV scaffold enhanced its bioavailability and bactericidal potency, enabling targeted inhibition of bacterial transcription machinery.

Nomenclature and Structural Classification Within the Rifamycin Family

The systematic name 8-(N-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins reflects its structural relationship to rifamycin SV, the immediate precursor. The core consists of a 25-membered ansamycin ring spanned by an aliphatic "ansa" bridge, characteristic of rifamycins. Key modifications include:

  • A formimidoyl bridge (–CH=N–) at position C3 (naphthoquinone ring) linked to the 4-methylpiperazine group [3] [5].
  • Multiple oxygenated functional groups (e.g., C21-acetate, C23-methoxy, hydroxyls at C1, C8, C9) governing solubility and interactions [3] [6].

Table 1: Official and Alternative Nomenclature of 8-(N-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins

Nomenclature TypeDesignationSource/Context
Systematic IUPAC Name(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-{[(4-methylpiperazin-1-yl)imino]methyl}-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl acetateChemical databases [1] [6]
Common SynonymsRifampicin; Rifampin; Rifamycin AMP; 3-[(4-Methylpiperazinyl)iminomethyl]rifamycin SVPharmacopeias, research literature [6] [9]
CAS Registry13292-46-1Chemical indexing systems [2] [4]
Molecular FormulaC₄₃H₅₈N₄O₁₂Analytical data (MS, NMR) [2] [5]
Brand NamesRifadin®, Rimactane®Pharmaceutical formulations [5] [9]

The piperazinyliminomethyl side chain is critical for:

  • Binding Specificity: Enhances affinity for bacterial RNA polymerase over mammalian enzymes [5].
  • Lipophilicity: Facilitates penetration into mycobacterial cells and biofilms [3] [9].

Table 2: Physicochemical Properties of 8-(N-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins

PropertyValueAnalytical Method/Conditions
Molecular Weight822.94 g/molMass spectrometry [2] [5]
AppearanceRed-brown crystalline solidVisual characterization [4] [5]
Melting Point183°C (decomposition)Differential scanning calorimetry [2] [4]
Water SolubilitySlight (0.1–0.3 mg/mL, pH 7.0); Soluble in organic solvents (chloroform, DMSO, methanol)Equilibrium solubility studies [4] [5]
pKa Values1.7 (quinone-hydroquinone), 7.9 (piperazinyl N⁴)Potentiometric titration [4] [6]
LogP (Partition Coefficient)~3.5 (indicating high lipophilicity)Calculative/Chromatographic methods [9]
StabilityLight- and oxygen-sensitive; hygroscopicAccelerated stability testing [4] [6]

Historical Development and Discovery in Antibiotic Research

The compound emerged from systematic derivatization efforts at Lepetit Pharmaceuticals (Italy) in 1957:

  • Rifamycin B Isolation: Naturally produced by Amycolatopsis rifamycinica in soil samples, identified as the least toxic rifamycin variant [5] [9].
  • Semisynthetic Pathway:
  • Rifamycin B → (Oxidation) → Rifamycin O → Rifamycin S → (Reduction) → Rifamycin SV [5].
  • Rifamycin SV underwent formylation to yield 3-formylrifamycin SV, then condensed with 1-amino-4-methylpiperazine to form the title compound [5] [9].
  • Patent and Approval: Patented in 1966; clinically approved by 1971 as a first-line tuberculosis drug [9].

This innovation addressed limitations of earlier rifamycins: poor oral absorption and narrow spectrum. The 4-methylpiperazine group markedly improved pharmacokinetics, enabling oral dosing and cerebrospinal fluid penetration.

Role in the Evolution of Antimycobacterial Therapies

The compound revolutionized mycobacterial infection management through two mechanisms:

  • Direct Bactericidal Action: High affinity for bacterial DNA-dependent RNA polymerase (RNAP), blocking RNA synthesis initiation. Binds the β-subunit within the RNAP active site, sterically hindering RNA elongation beyond 2–3 nucleotides [3] [5].
  • Synergy in Combination Regimens: Prevented resistance emergence when paired with isoniazid or pyrazinamide. For example:
  • RIFATER®: Fixed-dose combination with isoniazid/pyrazinamide for intensive-phase TB therapy [8].
  • Leprosy multidrug therapy (WHO-MDT): Combined with dapsone and clofazimine [5] [9].

Table 3: Spectrum of Activity of 8-(N-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins

Microorganism GroupKey SpeciesMIC Range (μg/mL)Resistance Mechanisms
MycobacteriaMycobacterium tuberculosis0.01–0.1Mutations in rpoB gene (RNAP β-subunit) [3] [5]
M. leprae<0.01Not fully characterized
M. kansasii0.02–0.5rpoB mutations
Gram-positive BacteriaStaphylococcus aureus (MRSA)0.002–0.5Altered RNAP or efflux pumps
Listeria monocytogenes0.01–0.5Rare clinical resistance
Gram-negative BacteriaNeisseria meningitidis≤0.1rpoB mutations
Haemophilus influenzae0.1–1.0Permeability barriers
Other PathogensLegionella pneumophila0.01–0.5
Chlamydia trachomatis0.025–0.5

Properties

Product Name

8-(n-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins

IUPAC Name

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

Molecular Formula

C43H58N4O12

Molecular Weight

822.9 g/mol

InChI

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11-,19-14-,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1

InChI Key

JQXXHWHPUNPDRT-YOPQJBRCSA-N

SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C

Solubility

Freely sol in methyl chloride, dimethyl sulfoxide; sol in tetrahydrofuran; slightly sol in water (pH less than 6), acetone, carbon tetrachloride
Freely soluble in chloroform, soluble in ethyl acetate and in methanol.
In water, 1,400 mg/L at 25 °C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C

Isomeric SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)\C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.